3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
Description
The compound 3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea features a dihydropyridazinone core substituted with a 4-methoxyphenyl group at position 3. An ethyl linker connects this core to a urea moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-31-17-7-5-14(6-8-17)18-9-10-19(29)28(27-18)12-11-25-20(30)26-16-4-2-3-15(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEGPJHCPVRSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is a novel urea derivative with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in terms of its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H19F3N2O2
- Molecular Weight: 364.36 g/mol
- CAS Number: Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the dihydropyridazin moiety contributes to its potential as an inhibitor of specific enzymes, while the trifluoromethyl group enhances its lipophilicity, potentially improving cell membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound show significant antimicrobial properties against various bacterial strains. For instance, compounds containing the dihydropyridazin structure have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus .
- Antioxidant Properties : The antioxidant activity has been evaluated through assays such as DPPH radical scavenging. Compounds with similar structural features have demonstrated effective radical scavenging capabilities, indicating potential for use in oxidative stress-related conditions .
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory mediators, which could position this compound as a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as substituted phenyl ureas and pyridazine derivatives. Characterization techniques include:
- NMR Spectroscopy : Used to confirm the structure.
- Mass Spectrometry : To determine molecular weight.
- X-ray Crystallography : For detailed structural analysis.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea . For instance, a study published in the Chemical & Pharmaceutical Bulletin evaluated various dihydropyridine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the dihydropyridine structure could enhance anticancer activity significantly .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may target enzymes involved in metabolic pathways related to cancer proliferation. Research has shown that similar urea derivatives exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to diabetes and obesity management .
Antimicrobial Properties
There is emerging interest in the antimicrobial properties of pyridazine derivatives. A study demonstrated that compounds containing similar frameworks exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .
Pesticidal Activity
Compounds with urea and heterocyclic structures have been investigated for their pesticidal properties. Research indicates that derivatives of pyridazine can act as effective fungicides and insecticides. They disrupt metabolic processes in pests, leading to increased mortality rates .
Herbicidal Properties
The structural characteristics of This compound suggest potential herbicidal applications as well. Studies have shown that similar compounds can inhibit plant growth by interfering with photosynthesis or other vital processes in weeds .
Polymer Chemistry
In materials science, the incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and chemical resistance. Research into similar compounds suggests that they could be used to develop advanced materials with tailored properties for specific applications such as coatings or composites .
Nanotechnology
The unique properties of this compound may also lend themselves to applications in nanotechnology, particularly in drug delivery systems where controlled release mechanisms are crucial. The ability to modify surface characteristics at the nanoscale could enhance bioavailability and therapeutic efficacy .
Case Study 1: Anticancer Screening
A recent screening study focused on a series of pyridazine derivatives, including those structurally related to This compound , assessed their cytotoxicity against various cancer cell lines. The findings indicated that certain modifications led to enhanced potency against breast and lung cancer cells .
Case Study 2: Pesticide Development
In agricultural research, a derivative based on the same core structure was tested for its efficacy as a pesticide. The results showed significant reduction in pest populations compared to control groups, demonstrating its potential for integration into pest management strategies .
Comparison with Similar Compounds
Structural Analogues of Dihydropyridazinone Derivatives
The dihydropyridazinone scaffold is a common feature in several compounds, with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
Urea vs. The ethyl ester in Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate increases hydrophobicity but reduces hydrogen-bonding capability compared to urea .
Substituent Effects on Lipophilicity: The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability. This contrasts with the 4-fluorophenyl group in C₁₂H₉FN₂O₃, which offers moderate hydrophobicity (logP ~2.1) .
Binding Affinity Trends: Compound X (CPX) demonstrated the highest predicted binding affinity (−8.1 kcal/mol) among screened dihydropyridazinones, attributed to its furan-2-yl and pyridin-3-yl formamido groups. The target compound’s urea and CF₃-phenyl groups may achieve comparable affinity through complementary interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
